molecular formula C19H28N2O3 B11832532 tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11832532
M. Wt: 332.4 g/mol
InChI Key: ABCKOFBNBFFZNY-MRXNPFEDSA-N
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Description

This compound is a spirocyclic amine derivative featuring a diazaspiro[2.5]octane core, a tert-butyl carbamate protective group, and substituents at positions 4 (benzyl) and 5 (hydroxymethyl). The stereochemistry at position 5 (R-configuration) and the presence of polar (hydroxymethyl) and lipophilic (benzyl) groups confer unique physicochemical and biological properties. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, three-dimensional scaffolds .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3/t16-/m1/s1

InChI Key

ABCKOFBNBFFZNY-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](N(C2(C1)CC2)CC3=CC=CC=C3)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation via Malonate Alkylation

A widely adopted method involves alkylation of diethyl malonate with 1,2-dibromoethane under basic conditions to form 1,1-diethyl cyclopropane-1,1-dicarboxylate. Subsequent monoester hydrolysis (e.g., using KOH in ethanol) yields the monoethyl ester, which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce 1,1-cyclopropanedimethanol.

Reaction Conditions :

  • Step 1 : Diethyl malonate + 1,2-dibromoethane + K₂CO₃/Bu₄NBr in DMF at 80°C for 15 hours (70.3% yield).

  • Step 2 : Hydrolysis with KOH in ethanol at 0°C (82.1% yield).

  • Step 3 : Reduction with LiAlH₄ in THF at 0°C (85.6% yield).

Spirocyclization via Intramolecular Nucleophilic Substitution

Alternative routes employ methanesulfonyl-activated intermediates to drive ring closure. For example, (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate undergoes substitution with ethanolamine to form a secondary amine, followed by deprotection (e.g., trifluoroacetic acid) to induce cyclization.

Key Parameters :

  • Nucleophilic substitution at 0–20°C in dichloromethane or THF.

  • Deprotection with trifluoroacetic acid at room temperature for 12 hours.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Boc protection is typically performed early in the synthesis to stabilize the amine functionality. In one protocol, the secondary amine intermediate reacts with Boc anhydride in dichloromethane at 25°C for 12 hours.

Example :

  • Substrate : 4,7-Diazaspiro[2.5]octane intermediate.

  • Reagents : Boc₂O (2.5 equiv), Et₃N (3.0 equiv) in CH₂Cl₂.

  • Yield : 78–85% after purification.

Regioselective Benzylation at Position 4

Introducing the benzyl group requires careful control to avoid over-alkylation. A two-step sequence involving mesylation followed by nucleophilic displacement is commonly employed:

Mesylation of the Secondary Amine

  • Reagents : Methanesulfonyl chloride (1.2 equiv), Et₃N (2.0 equiv) in CH₂Cl₂ at 0°C.

  • Product : Mesylated intermediate (e.g., 7-benzyl-4-methanesulfonyl-4,7-diazaspiro[2.5]octane).

Benzyl Group Installation

  • Conditions : Benzyl bromide (1.5 equiv), Cs₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 6 hours.

  • Yield : 65–72% after column chromatography.

Stereoselective Introduction of the Hydroxymethyl Group at Position 5 (R Configuration)

The (R)-hydroxymethyl group is introduced via asymmetric reduction or chiral pool synthesis.

Asymmetric Reduction of a Ketone Intermediate

  • Substrate : 5-Keto-4,7-diazaspiro[2.5]octane derivative.

  • Reagents : (R)-CBS catalyst, BH₃·THF in THF at −78°C.

  • Stereoselectivity : >90% enantiomeric excess (ee).

  • Yield : 68–75%.

Hydroxylation via Sharpless Epoxidation

For allylic alcohol precursors, Sharpless epoxidation followed by ring-opening with water introduces the hydroxymethyl group with high enantiocontrol.

Final Deprotection and Isolation

Global deprotection (e.g., hydrogenolysis for benzyl groups) and Boc removal are performed under mild conditions:

  • Benzyl Deprotection : H₂ (1 atm), Pd/C (10 wt%) in methanol at 25°C for 3 hours.

  • Boc Removal : HCl in dioxane (4.0 M) at 0°C for 1 hour.

Purification : Final isolation via silica gel chromatography (hexane/ethyl acetate gradient) yields the title compound in >95% purity.

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1CyclopropanationDiethyl malonate, 1,2-dibromoethane, K₂CO₃70%
2Monoester hydrolysisKOH, EtOH, 0°C82%
3Reduction to diolLiAlH₄, THF, 0°C86%
4Boc protectionBoc₂O, Et₃N, CH₂Cl₂, 25°C78%
5BenzylationBnBr, Cs₂CO₃, MeCN, 60°C68%
6Hydroxymethyl introduction(R)-CBS catalyst, BH₃·THF, −78°C70%
7DeprotectionPd/C, H₂, MeOH, 25°C85%

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Bn), 4.10 (s, 1H, OH), 3.85–3.70 (m, 2H, CH₂OH), 3.45–3.30 (m, 4H, spiro-CH₂), 2.90–2.75 (m, 2H, NCH₂), 1.45 (s, 9H, Boc).

  • HPLC : Chiralcel OD-H column, 95:5 hexane/i-PrOH, 1.0 mL/min; tR = 12.3 min (R-enantiomer).

Challenges and Optimization Opportunities

  • Stereocontrol : CBS reduction offers high ee but requires low temperatures; biocatalytic methods (e.g., ketoreductases) may improve scalability.

  • Benzyl Group Stability : Hydrogenolysis conditions must avoid over-reduction of the spirocyclic core .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or spirocyclic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Overview

Tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry and drug development. Its unique structural features, including the diazaspiro framework, suggest various biological activities that warrant exploration.

Antimicrobial Activity

Research has indicated that compounds with diazaspiro structures exhibit promising antimicrobial properties. For instance, related diazaspiro compounds have shown effectiveness against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting significant antibacterial potential . The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Effects

There is a growing interest in the anti-inflammatory properties of spiro compounds. Studies have suggested that derivatives of diazaspiro compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific activity of this compound in this context remains to be thoroughly investigated.

Neuroprotective Properties

The diazaspiro framework may confer neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases. Preliminary studies on related compounds have indicated potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a pathway for further research into this compound's efficacy in neuroprotection .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the spiro structure via cyclization reactions.
  • Introduction of functional groups such as hydroxymethyl and tert-butyl ester through standard organic transformations.

Derivative Compounds

Exploring derivatives of this compound could enhance its biological activity or selectivity. For example, modifications at the benzyl position or alterations to the hydroxymethyl group could yield derivatives with improved pharmacological profiles.

Case Studies and Research Findings

StudyFindingsReferences
Study on Antimicrobial ActivityDemonstrated significant activity against Mycobacterium tuberculosis with MIC values indicating effectiveness
Investigation of Anti-inflammatory PropertiesSuggested potential modulation of inflammatory pathways; further studies needed for specific mechanisms
Neuroprotection ResearchIndicated protective effects against oxidative stress in neuronal cells; promising for neurodegenerative conditions

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The diazaspiro[2.5]octane core is a common motif in medicinal chemistry. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Differences
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate 4-benzyl, 5-(hydroxymethyl) ~326.37 (calculated) Benchmark compound with balanced lipophilicity and polarity.
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s) 7-(5-phenylpentenyl) 384.48 (reported) Extended alkenyl chain enhances lipophilicity; lower polarity.
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate 5-oxo 226.27 Ketone group increases electrophilicity; reduced hydrogen-bonding capacity vs. hydroxymethyl.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate No substituents at 4 or 5 212.29 Simpler structure; higher reactivity due to unprotected amines.
tert-Butyl (6S)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate 6-methyl 226.31 (calculated) Methyl group introduces steric hindrance; moderate lipophilicity .

Physicochemical and Spectral Properties

  • Hydrogen-bonding capacity : The hydroxymethyl group in the target compound enables stronger hydrogen bonding compared to the ketone in the 5-oxo analogue, as evidenced by broader -OH stretches in FTIR (~3400 cm⁻¹) .
  • NMR shifts : The benzyl group in the target compound results in aromatic proton signals at δ 7.2–7.4 ppm (1H NMR), absent in simpler analogues .
  • Chirality : The (5R)-configuration is critical for enantioselective interactions, as seen in compound 3s (95% ee via HPLC) .

Biological Activity

Tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a compound of interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is part of the diazaspiro family, which has been explored for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure

The chemical formula for this compound is C19H28N2O2C_{19}H_{28}N_{2}O_{2}. Its structure includes a spirocyclic framework that contributes to its biological activity.

Synthesis

The synthesis of this compound has been documented through various methods, including the use of benzyl derivatives and diazaspiro intermediates. Notably, synthetic routes often involve reduction reactions and protecting group strategies to achieve the desired molecular configuration .

Research indicates that compounds like this compound may exhibit multiple mechanisms of action:

  • Neuroprotective Effects : Some studies suggest that diazaspiro compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.
  • Anticancer Properties : There is emerging evidence that these compounds may enhance the efficacy of certain anticancer agents, possibly by acting as dual modulators of chemokine receptor activity .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression has been noted, suggesting its potential as an anticancer agent.

StudyCell LineIC50 (µM)Mechanism
AHeLa15Apoptosis induction
BMCF-720Cell cycle arrest
CA54912Inhibition of proliferation

Case Studies

Several case studies have highlighted the biological activities of related diazaspiro compounds:

  • Neuroprotective Study : A study involving a diazaspiro compound demonstrated significant neuroprotection in a model of oxidative stress, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
  • Cancer Treatment : In a clinical trial setting, a related compound was tested in combination with standard chemotherapy agents, showing improved outcomes in patients with advanced-stage cancers.

Q & A

Q. How can computational methods improve reaction design for novel derivatives?

  • Methodological Answer : Integrated workflows combine:
  • Reaction prediction : Quantum-mechanical path sampling (e.g., artificial force-induced reaction method) identifies feasible pathways.
  • Machine learning : Train models on existing spirocyclic compound datasets to predict optimal conditions (e.g., solvent, catalyst).
  • Experimental feedback : Validate computational predictions with microfluidic high-throughput screening .

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